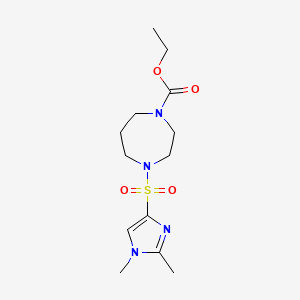

ethyl 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Description

Ethyl 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a synthetic heterocyclic compound featuring a 1,4-diazepane core modified with a sulfonyl-linked 1,2-dimethylimidazole moiety and an ethyl carboxylate ester. Its synthesis likely involves sulfonylation of the diazepane backbone, analogous to methods described for related imidazole derivatives .

Properties

IUPAC Name |

ethyl 4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S/c1-4-21-13(18)16-6-5-7-17(9-8-16)22(19,20)12-10-15(3)11(2)14-12/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRUKSUIWJMIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps. One common route includes the formation of the imidazole ring, followed by the introduction of the sulfonyl group and the diazepane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of ethyl 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate against a range of pathogens:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Additionally, it shows antifungal properties against species such as Candida, indicating its potential as a novel antimicrobial agent .

Anticancer Research

The compound's unique structure allows it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit certain enzymes critical for tumor growth, making it a candidate for further investigation in cancer therapeutics.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial activity of this compound against various microorganisms. The results indicated that it effectively inhibited bacterial growth at low concentrations, showcasing its potential as an alternative treatment option for resistant strains .

Research in Anticancer Applications

In another investigation focused on anticancer properties, researchers found that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues with Diazepane Cores

Several compounds share the 1,4-diazepane scaffold but differ in substituents, as highlighted in the evidence:

Key Observations :

- The tert-butyl ester analogue (CAS 1998216-12-8) shares a diazepane core but replaces the sulfonyl-imidazole with a trifluoromethylphenyl group.

- The benzimidazolone derivative (CAS 147359-76-0) incorporates a piperazine ring, which is common in neurotransmitter-targeting drugs (e.g., antipsychotics). This contrasts with the target’s diazepane, suggesting divergent pharmacological profiles .

- The imidazole-carbonyl diazepanone () includes a biphenylmethyl group, which could enhance hydrophobic interactions in enzyme binding, a feature absent in the target compound .

Substituent Variations: Sulfonyl vs. Nitroimidazole Derivatives

and describe nitroimidazole-based compounds synthesized via TDAE methodology or coupling reactions. For example:

- Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate () features a nitro group at the imidazole C5 position, which is absent in the target compound. Nitro groups are often associated with prodrug activation (e.g., in antimicrobials like metronidazole), whereas the sulfonyl group in the target may confer stability against reduction .

- 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate () uses a styryl group and benzodioxane, highlighting how aromatic substituents can diversify biological activity. The target’s 1,2-dimethylimidazole lacks these π-π interaction-enhancing groups, suggesting differences in target selectivity .

Pharmacological Implications of Structural Differences

- Sulfonyl vs. Nitro Groups : The sulfonyl group in the target compound may improve aqueous solubility compared to nitro analogues, which are typically more lipophilic. However, nitro groups can facilitate redox-dependent activation, a mechanism absent in sulfonyl derivatives .

- Diazepane vs. Piperazine Cores : Piperazine derivatives (e.g., CAS 147359-76-0) often target GPCRs, while diazepane-containing compounds may favor protease or kinase interactions due to conformational flexibility .

Biological Activity

Ethyl 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Construction of the Imidazole Ring : This is typically achieved through cyclization reactions.

- Sulfonation : The introduction of the sulfonyl group is crucial for the compound's biological activity.

- Formation of the Diazepane Ring : This step involves functionalization and esterification processes.

These synthetic routes are optimized for yield and purity, often utilizing various catalysts and reaction conditions to achieve the desired product .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens:

- Bacterial Activity : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays indicate effective inhibition at low concentrations.

| Pathogen Type | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

- Fungal Activity : It has also demonstrated antifungal properties, particularly against Candida species.

Cytotoxicity

In cytotoxicity assays conducted on various mammalian cell lines, preliminary results suggest that the compound exhibits low toxicity, making it a promising candidate for further development:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | >50 |

| HepG2 | >50 |

These findings indicate that while the compound is effective against pathogens, it may have a favorable safety profile for normal cells .

The mechanism by which this compound exerts its effects appears to involve:

- Enzyme Inhibition : The sulfonyl group can interact with active sites on enzymes critical to microbial survival.

- Disruption of Cellular Processes : By interfering with essential cellular functions in microorganisms, the compound inhibits their growth and proliferation.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound in vivo:

- In Vivo Efficacy Against Infections : In animal models infected with resistant strains of bacteria, treatment with this compound resulted in significant reductions in bacterial load compared to controls.

- Cancer Cell Proliferation Studies : In studies involving cancer cell lines such as SW480 and HCT116, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .

Q & A

Q. What are the established synthetic routes for ethyl 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate, and how can intermediates be characterized?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the diazepane ring via cyclization of linear diamines under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2 : Sulfonylation of the diazepane ring using 1,2-dimethylimidazole-4-sulfonyl chloride in the presence of a base like pyridine .

- Step 3 : Esterification with ethyl chloroformate to introduce the carboxylate group .

Characterization : Key intermediates are verified via ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for diazepane protons, δ ~160–170 ppm for carbonyl carbons) and LC-MS (m/z calculated for C₁₅H₂₃N₄O₄S: 367.14) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : ¹H NMR identifies protons on the diazepane ring (multiplet signals at δ 2.8–3.6 ppm) and imidazole methyl groups (singlets at δ 2.1–2.3 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and sulfonyl (δ ~115 ppm) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at 368.1532 for C₁₅H₂₄N₄O₄S) .

- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1700 cm⁻¹ (C=O ester) confirm functional groups .

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC₅₀ values .

- Enzyme inhibition : Evaluate binding to targets like kinases or proteases via fluorescence polarization or SPR (surface plasmon resonance) .

- Microbial susceptibility : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation of the diazepane ring?

- Parameter tuning : Use anhydrous DMF as a solvent to enhance sulfonyl chloride reactivity. Maintain temperatures at 0–5°C to minimize side reactions .

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .

- Workup : Purify via column chromatography (hexane/EtOAc gradient with 0.1% triethylamine) to isolate the product from unreacted sulfonyl chloride .

Q. How do computational methods aid in predicting the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets in kinases). Key residues (e.g., Lys68 in p38 MAPK) may form hydrogen bonds with the sulfonyl group .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS .

- QSAR modeling : Correlate substituent effects (e.g., methyl groups on imidazole) with bioactivity using descriptors like logP and polar surface area .

Q. How should researchers resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

- Standardize assays : Use identical cell lines/passage numbers and control for batch effects in reagents .

- Validate purity : Ensure >95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to exclude impurities as confounding factors .

- Dose-response curves : Repeat experiments with 8–12 concentration points to improve IC₅₀ accuracy .

Q. What strategies improve stability and solubility for in vivo studies?

Q. How is X-ray crystallography applied to study this compound’s binding mode?

- Co-crystallization : Diffuse the compound into crystals of target proteins (e.g., carbonic anhydrase II) at 10 mM concentration .

- Data collection : Use synchrotron radiation (λ = 0.978 Å) to resolve high-resolution (<2.0 Å) structures. Refine with SHELXL .

- Electron density maps : Analyze Fo-Fc maps to confirm sulfonyl and imidazole groups occupy defined binding pockets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.